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Compound of Interest

Compound Name: Methyl 4-oxobutyrate

Cat. No.: B079141

Methyl 4-oxobutanoate, with the IUPAC name methyl 4-oxobutanoate, is a unique linear C5
molecule possessing both an aldehyde and a methyl ester functional group.[1] This dual
reactivity is the cornerstone of its utility as a versatile building block in complex molecular
architecture.

Identifiers and Nomenclature

A compound's name is its primary identifier, yet numerous synonyms are used in literature and
commercial listings. Familiarity with these is crucial for effective literature searching and

procurement.
Identifier Value
IUPAC Name methyl 4-oxobutanoate[1]
CAS Number 13865-19-5[1][2]
Molecular Formula CsHsOs[1][2][3]
Molecular Weight 116.12 g/mol [1][4][5]

Methyl 4-oxobutyrate, 4-Oxobutanoic acid

methyl ester, Methyl 3-formylpropionate, -
Common Synonyms )

Carbomethoxypropionaldehyde,

Succinaldehydic acid methyl ester[1][2]
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Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification
strategies. Methyl 4-oxobutanoate is a colorless oil with a characteristic fruity odor.[3] Its high
solubility in polar solvents, including water and ethanol, simplifies its use in a variety of reaction
media.[3]

Property Value Source
Appearance Colorless oil with a fruity odor [3]
Boiling Point 187-188 °C (lit.) [4]
Density 1.109 g/mL at 25 °C (lit.) [4]
Refractive Index n20/D 1.424 (lit.) [4]
Flash Point 86.1 °C

Storage Temperature 2-8°C [4]

Synthesis Pathway: Palladium-Catalyzed
Carbonylation

While several synthetic routes exist, a prominent industrial method involves the palladium-
catalyzed reaction of acrolein, carbon monoxide, and methanol.[6] This process is notable for
its atom economy and directness.

Causality of Experimental Design:

o Catalyst: A Group VIII metal, specifically palladium, is chosen for its proven efficacy in
catalyzing carbonylation reactions. It facilitates the insertion of carbon monoxide into the
organic substrate.[6]

o Co-promoters: A hydrogen halide and an arylarsine are used as co-promoters. The halide
source (e.g., hydrogen chloride) aids in the catalytic cycle, while the arylarsine ligand
stabilizes the palladium complex, preventing its decomposition and enhancing selectivity.[6]
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» Reaction Conditions: The reaction is conducted under elevated temperature (90-135 °C) and
pressure (1350-3500 psi) to ensure sufficient reactivity of the gaseous carbon monoxide and
to maintain the reactants in the liquid phase.[6]

Experimental Protocol: Synthesis of Methyl 4-
Oxobutanoate

The following protocol is adapted from patented literature and serves as a robust starting point.

[6]

e Reactor Preparation: Flush a high-pressure Hastelloy Parr reactor (e.g., 70 mL) equipped
with a glass liner and magnetic stirrer with an inert gas (e.g., nitrogen).

o Catalyst Loading: Charge the liner with 9.6 g of methanol containing 0.6 g of anhydrous
hydrogen chloride, 0.65 g of triphenylarsine, and 0.5 g of 5% palladium supported on
alumina.

e Substrate Addition: Cool the charged liner in an ice bath. Slowly add 4.3 g of acrolein to the
stirred mixture.

o Reaction Execution: Seal the reactor. Pressurize with carbon monoxide to approximately
1500 psi. Heat the reactor to 110 °C. The pressure will increase as the temperature rises.
Maintain the reaction for 2-4 hours.

o Work-up and Isolation: After cooling and venting the reactor, the resulting mixture can be
analyzed and purified. The primary product, methyl 4-oxobutanoate, can be isolated via
fractional distillation under reduced pressure.

Synthesis Workflow Diagram
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Diagram 1: Synthesis Workflow

Click to download full resolution via product page

Caption: Diagram 1: Synthesis Workflow.
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Chemical Reactivity and Synthetic Applications

The synthetic power of methyl 4-oxobutanoate stems from the orthogonal reactivity of its two
functional groups. The aldehyde is a potent electrophile for nucleophilic additions and
condensation reactions, while the ester provides a handle for hydrolysis, transesterification, or
reduction.

Key Reaction Pathways

o Reductive Hydrogenation: The molecule can be selectively hydrogenated. Using catalysts
like Raney nickel or palladium on carbon yields gamma-butyrolactone, a valuable solvent
and intermediate. In contrast, using a copper chromite catalyst can achieve full reduction to
1,4-butanediol, a key monomer for polyesters and polyurethanes.[6]

e Asymmetric Synthesis: It serves as a prochiral substrate in stereoselective reactions. For
instance, a chiral secondary amine-catalyzed self-Mannich reaction is used in the
stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]

e Henry Reaction (Nitroaldol Addition): The Cu(l)-catalyzed enantioselective addition of
nitromethane to the aldehyde group, followed by hydrogenation, leads to the formation of
(S)-5-hydroxypiperidin-2-one, a valuable chiral lactam for pharmaceutical synthesis.[3]

Reaction Pathways Diagram

Methyl 4-Oxobutanoate

Hydrogenation (Pd/C)/Hydrogenation (Cu-Chromite)\ Self-Mannich Reaction Henry Reaction + Cyclization

gamma-Butyrolactone 1,4-Butanediol Pyrrolizidine Alkaloids

Reduction Asymmetric Synthesis

(S)-5-Hydroxypiperidin-2-one

Diagram 2: Key Reaction Pathways
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Caption: Diagram 2: Key Reaction Pathways.

Role in Drug Discovery and Development

Beyond its role as a simple building block, methyl 4-oxobutanoate is an important intermediate
in the synthesis of complex pharmaceutical agents.[3][6] Furthermore, the methyl ester
functionality itself is a key feature in medicinal chemistry, often referred to as the "magic
methyl" effect.[7] Introducing a methyl group can profoundly modulate a molecule's
physicochemical properties, pharmacokinetics, and pharmacodynamics by:[7][8]

» Improving Metabolic Stability: Blocking sites of metabolic attack.

» Enhancing Binding Affinity: Through favorable hydrophobic interactions in a protein's active
site.

» Modulating Solubility and Conformation: Affecting absorption and bioavailability.

The use of methyl 4-oxobutanoate provides a direct route to incorporate this valuable
functionality into drug candidates.

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a pillar of trustworthy and reproducible
science. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing
methyl 4-oxobutanoate.

Protocol: Reverse-Phase HPLC Analysis

This protocol is designed for purity assessment and is adaptable for mass spectrometry (MS)
detection.[2]

System Preparation: Use a standard HPLC system with a UV detector.

Column: Newcrom R1 reverse-phase column or equivalent C18 column.[2]

Mobile Phase A: Acetonitrile (MeCN).

Mobile Phase B (for UV detection): Water with 0.1% Phosphoric Acid.
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» Mobile Phase B (for MS detection): Water with 0.1% Formic Acid. Causality: Phosphoric acid
is a non-volatile buffer that is excellent for UV detection but will contaminate an MS ion
source. Volatile formic acid is used for MS compatibility.[2]

o Gradient: Run a suitable gradient from high agueous content to high organic content to elute
the analyte. A typical starting point would be 5% MeCN, ramping to 95% MeCN over 10-15
minutes.

e Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm (for the carbonyl chromophore).

o Sample Preparation: Dissolve a small amount of methyl 4-oxobutanoate in the initial mobile
phase composition.

Spectroscopic Data Summary

Spectroscopic data confirms the molecular structure.

Technique Key Data Points

Protons adjacent to the aldehyde (~9.8 ppm),
1H NMR methyl ester protons (~3.7 ppm), and two
methylene groups (~2.6-2.8 ppm).

Carbonyl carbons for the aldehyde (~202 ppm)
13C NMR and ester (~173 ppm), and the methyl ester
carbon (~52 ppm).[1]

Strong C=0 stretching frequencies around 1740
cm~1 (ester) and 1725 cm~! (aldehyde).

Safety, Handling, and Storage

Methyl 4-oxobutanoate is an irritant and requires careful handling to ensure personnel safety.

e Hazard Identification: GHS classification indicates it causes skin irritation (H315) and serious
eye irritation (H319).[1] It may also cause respiratory irritation.[1][3] The GHS pictogram is

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://sielc.com/methyl-4-oxobutyrate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxobutyrate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxobutyrate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxobutyrate
https://www.chemicalbook.com/article/methyl-4-oxobutanoate-properties-applications-and-safety.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

GHSO07 (Warning).

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles, and a lab coat.[3] All manipulations should be performed in a certified
chemical fume hood to avoid inhalation of vapors.

» Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush
the affected area with copious amounts of water.

o Storage: Store in a tightly sealed container in a cool, well-ventilated area.[3] Recommended
storage is at refrigerated temperatures (2-8°C) to minimize degradation and vapor pressure.

[4]

By understanding the chemical nature, synthetic pathways, reactivity, and safety protocols
associated with methyl 4-oxobutanoate, researchers and drug development professionals can
confidently and effectively leverage this valuable compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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